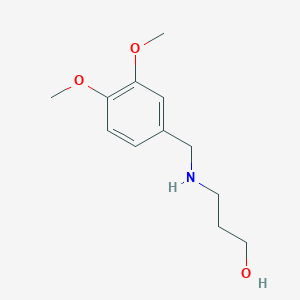

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the N-acylation of amines followed by cyclization reactions, as seen in the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine . Similarly, the synthesis of beta-adrenergic blocking agents includes the modification of the amidoalkylamino group, which is a key structural feature in these molecules . The synthesis of other related compounds, such as 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, involves protection, bromination, and nucleophilic reactions, indicating the versatility of the synthetic approaches for compounds with similar structural motifs .

Molecular Structure Analysis

The molecular structure of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" and its analogs is crucial for their biological activity. The presence of the 3,4-dimethoxyphenethyl group has been shown to confer substantial cardioselectivity to beta-adrenoceptor blocking agents . The crystal structure analysis of a related compound, n-propyl-4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino] benzoate, reveals a conjugated system with specific dihedral angles between the planes of the molecule, which may influence its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" can be inferred from the reactions described for similar compounds. For instance, the Bischler-Napieralski ring closure is a key step in the synthesis of benzazepines , while the reaction of substituted isoxazolones with triethylamine under reflux conditions is used to synthesize imidazo[2,1-b]benzothiazole derivatives . These reactions highlight the potential of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" to undergo cyclization and substitution reactions that could be exploited in the synthesis of novel compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" are not directly reported, the properties of structurally related compounds provide some context. The compounds synthesized in these studies are typically crystalline solids, and their structures are confirmed by techniques such as NMR and HRMS . The presence of dimethoxy groups and the benzylamino moiety suggests that "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol" would have moderate polarity and could form stable crystals suitable for X-ray diffraction analysis. The physical properties such as solubility, melting point, and stability would depend on the specific functional groups and overall molecular conformation.

Wissenschaftliche Forschungsanwendungen

Lignin Model Compounds Study

A review on the acidolysis of lignin model compounds, including a compound with structural resemblance to "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol," highlighted the significance of the γ-hydroxymethyl group in the reaction mechanism. This study contributes to understanding the chemical processes involved in lignin breakdown, which is crucial for developing sustainable methods for lignin valorization in biomass processing (T. Yokoyama, 2015).

Benzophenone-3 Environmental Impact

An investigation into benzophenone-3 (BP-3), a common component in sunscreens, provided insights into its environmental occurrence, toxicity, and ecological risks. Although not directly related to "3-(3,4-Dimethoxy-benzylamino)-propan-1-ol," this study highlights the importance of assessing the environmental impact of widely used chemical compounds (Sujin Kim & Kyungho Choi, 2014).

Biologically Produced Diols

A review focused on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which are valuable chemicals for industrial applications. The study emphasizes the challenges in separation processes and the need for efficient recovery methods to reduce production costs (Zhi-Long Xiu & A. Zeng, 2008).

Wirkmechanismus

Target of Action

It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety .

Mode of Action

The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid)

Biochemical Pathways

The compound’s potential role in the formation of self-assembled monolayers (sams) of aromatic thiolates suggests it may influence pathways related to monolayer formation .

Pharmacokinetics

The compound’s solubility and stability, influenced by the 3,4-dimethoxybenzyl group, may impact its bioavailability .

Result of Action

It is known that the compound can facilitate the formation of sams of aromatic thiolates, which are frequently used in a wide range of applications .

Action Environment

Environmental factors such as temperature and the presence of protons can influence the action, efficacy, and stability of “3-(3,4-Dimethoxy-benzylamino)-propan-1-ol”. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methylamino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-15-11-5-4-10(8-12(11)16-2)9-13-6-3-7-14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKXKHNWFNPXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365900 | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

CAS RN |

40171-93-5 | |

| Record name | 3-[[(3,4-Dimethoxyphenyl)methyl]amino]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40171-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxy-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40171-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301222.png)